1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene
Description
Properties
IUPAC Name |
1-(chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O/c15-9-10-4-1-2-7-13(10)19-12-6-3-5-11(8-12)14(16,17)18/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBWTKIBCCMIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene typically involves the reaction of 2-(3-(trifluoromethyl)phenoxy)benzyl chloride with a suitable chlorinating agent. Common reagents used in this process include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction of the compound can yield the corresponding benzyl alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products: The major products formed from these reactions include substituted benzyl derivatives, aldehydes, carboxylic acids, and benzyl alcohols.
Scientific Research Applications
1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound finds applications in the production of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene with structurally related compounds from the evidence:
Key Observations:
Substituent Position and Reactivity: The target compound’s ortho chloromethyl group contrasts with the para substitution in 1-(Chloromethyl)-4-(trifluoromethyl)benzene . Ortho substitution often increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to para isomers. The trifluoromethylphenoxy group enhances electrophilicity at the chloromethyl site, facilitating reactions with nucleophiles (e.g., amines, thiols) .
Functional Group Diversity: 3-(Trifluoromethylthio)benzyl chloride replaces the phenoxy group with a trifluoromethylthio moiety, which is more lipophilic and prone to radical reactions. Flufenprox incorporates a larger ether-linked structure, emphasizing the role of trifluoromethyl groups in enhancing pesticidal activity via increased metabolic stability.
Synthetic Utility: Sulfonamide derivatives (e.g., from ) demonstrate the adaptability of trifluoromethylphenoxy-chloromethyl scaffolds in drug discovery, achieving >95% purity via HPLC .
Research Findings and Implications
Synthetic Methodologies: Chloromethyl-substituted benzenes are typically synthesized using Friedel-Crafts alkylation or Mitsunobu reactions. For example, 1-(Chloromethyl)-4-(trifluoromethyl)benzene is prepared via chloromethylation of trifluoromethylbenzene . The target compound likely follows a similar pathway, with additional steps to introduce the phenoxy group via Ullmann or SNAr coupling .
Physicochemical Properties :
- Trifluoromethyl groups lower electron density at aromatic rings, increasing resistance to electrophilic attack. This property is critical in agrochemicals like flufenprox, where stability under environmental conditions is paramount .
- Boiling points for trifluoromethyl-containing compounds (e.g., 183.8°C for 3-(trifluoromethylthio)benzyl chloride ) suggest moderate volatility, aligning with their use as intermediates rather than end products.
Biological and Industrial Relevance: Compounds with chloromethyl and trifluoromethyl groups are prevalent in herbicides (e.g., isoxaben derivatives in ) and pharmaceuticals (e.g., benzodiazepines in ).
Biological Activity
1-(Chloromethyl)-2-[3-(trifluoromethyl)phenoxy]benzene is a chlorinated aromatic compound characterized by its complex structure, which includes a chloromethyl group and a trifluoromethyl group. Its molecular formula is C8H6ClF3, with a molecular weight of 194.581 g/mol. This compound is part of a larger class of halogenated aromatic compounds that have garnered interest due to their potential biological activities, including antimicrobial and anticancer properties.
The unique arrangement of functional groups in this compound enhances its chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorinated and trifluorinated moieties may influence its interactions with biological systems, making it a candidate for various pharmacological applications.
Biological Activity
Research indicates that halogenated aromatic compounds can exhibit significant biological activities. For instance, studies have shown that the trifluoromethyl group can enhance the potency of compounds by modifying their interaction with biological targets. The following sections explore specific findings related to the biological activity of this compound.
Anticancer Activity
A study conducted on various trifluoromethyl-containing compounds demonstrated their potential as anticancer agents. Compounds with similar structures were tested for their ability to inhibit cancer cell proliferation. For example, derivatives containing the trifluoromethyl group showed increased potency in inhibiting the Bcr-Abl1 kinase, which is crucial in chronic myeloid leukemia (CML) treatment.
| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |
|---|---|---|
| Compound A | 24% | 16% |
| Compound B | 39% | 34% |
| This compound | TBD | TBD |
Antimicrobial Properties
The antimicrobial activity of halogenated aromatic compounds has also been documented. Research suggests that compounds similar to this compound can exhibit significant antibacterial and antifungal activities. The chloromethyl group may facilitate interactions with microbial cellular components, enhancing the compound's efficacy against various pathogens.
Case Studies
Several case studies have investigated the biological activity of halogenated aromatic compounds:
- Study on Trifluoromethyl Compounds : A comprehensive analysis was conducted on a series of trifluoromethyl-substituted phenols, revealing that those with enhanced lipophilicity exhibited improved cell membrane penetration and higher cytotoxicity against cancer cells .
- Antimicrobial Screening : Another study screened various halogenated compounds against common bacterial strains, finding that certain derivatives showed promising results in inhibiting growth, suggesting potential for development as new antimicrobial agents .
Q & A
Q. Critical Conditions :
- Temperature control (e.g., <50°C during nitration to avoid by-products).
- Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling).
- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) .
Which analytical techniques are prioritized for characterizing this compound, and how do they address structural ambiguity?
Key techniques include:
- ¹H/¹³C NMR : Resolves substituent positions on the aromatic ring. The trifluoromethyl (-CF₃) group causes distinct splitting patterns due to coupling with fluorine .
- LC-MS : Confirms molecular weight (C₁₄H₁₀ClF₃O) and detects impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
Methodological Tip : Use 19F NMR to track fluorinated intermediates during synthesis .
Advanced Research Questions
How can synthetic yield be optimized in cross-coupling steps, given contradictory reports on catalytic systems?
Conflicting data on Pd vs. Cu catalysts (e.g., Pd yielding 60–80% vs. Cu 30–50% ) require systematic optimization:
Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), ligands (e.g., Xantphos), and bases (K₂CO₃ vs. Cs₂CO₃).
In-situ monitoring : Use HPLC to identify side reactions (e.g., dehalogenation) .
Alternative routes : Explore photoredox catalysis for milder conditions .
How do structural modifications (e.g., replacing -CF₃ with -OCF₃) impact biological activity, and how can these effects be rationalized?
Studies on analogs (e.g., 2-chloro-1-fluoro-4-(trifluoromethoxy)benzene ) show:
- Bioactivity shifts : -CF₃ increases lipophilicity (logP ~3.5), enhancing membrane permeability, while -OCF₃ improves metabolic stability .
- SAR Analysis : Use molecular docking to compare interactions with target enzymes (e.g., cytochrome P450).
- Data normalization : Account for assay variability (e.g., cytotoxicity thresholds in cell lines) .
What computational methods resolve contradictions in mechanistic pathways for electrophilic substitution reactions?
Discrepancies in regioselectivity (e.g., para vs. meta substitution ) can be addressed via:
DFT Calculations : Model transition states to predict activation energies for different pathways .
Isotopic Labeling : Use deuterated substrates to trace substituent orientation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
